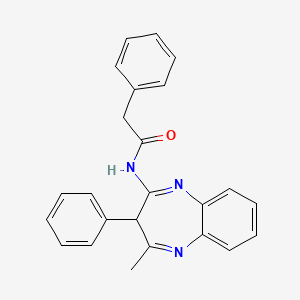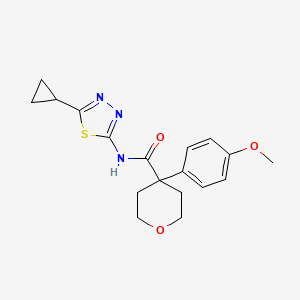
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique chemical structure, which includes a benzodiazepine core with phenyl and acetamide substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of o-phenylenediamine with a suitable acyl chloride under acidic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the benzodiazepine intermediate with phenylacetic acid or its derivatives under dehydrating conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule for studying the reactivity and properties of benzodiazepines. It serves as a reference for developing new synthetic methods and understanding the structure-activity relationships of benzodiazepine derivatives.
Biology
Biologically, N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide is studied for its potential effects on the central nervous system. It is used in research to explore its anxiolytic, sedative, and anticonvulsant properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting neurological disorders such as anxiety, epilepsy, and insomnia.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other benzodiazepine derivatives.
Mechanism of Action
The mechanism of action of N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction primarily occurs at the benzodiazepine binding site on the GABA-A receptor, modulating its activity and resulting in anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C24H21N3O/c1-17-23(19-12-6-3-7-13-19)24(26-21-15-9-8-14-20(21)25-17)27-22(28)16-18-10-4-2-5-11-18/h2-15,23H,16H2,1H3,(H,26,27,28) |
InChI Key |
LCHTZZBLBNMDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B11028858.png)
![N-benzyl-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11028865.png)
![Carbamic acid, N-[2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11028866.png)
![dimethyl 2-{1-[(4-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028883.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028897.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11028900.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11028902.png)
![dimethyl 2-{2,2,7-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028907.png)
![1-{(Z)-[(3-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B11028913.png)
![tetramethyl 2'-ethoxy-7',7'-dimethyl-4',5'-dioxo-4',5'-dihydro-7'H-spiro[1,3-dithiole-2,11'-pyrrolo[3,2,1-ij]thiopyrano[2,3-c]quinoline]-4,5,9',10'-tetracarboxylate](/img/structure/B11028917.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-4-carboxamide](/img/structure/B11028919.png)
